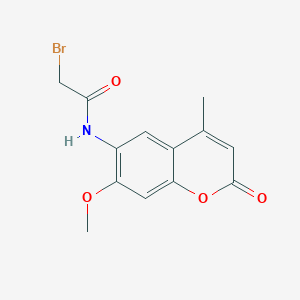
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is a synthetic organic compound belonging to the class of chromenyl derivatives This compound is characterized by the presence of a chromenyl ring system substituted with a methoxy group, a methyl group, and a bromoacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 7-methoxy-4-methyl-2-oxo-2H-chromene. This can be achieved through the condensation of appropriate starting materials such as 4-methylumbelliferone and methoxybenzaldehyde in the presence of a base.
Bromination: The chromene derivative is then subjected to bromination using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. This step introduces the bromo group at the desired position on the chromene ring.
Amidation: The final step involves the reaction of the brominated chromene derivative with an amine, such as acetamide, under suitable conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromo group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form new derivatives.
Oxidation and Reduction: The chromenyl ring system can undergo oxidation or reduction reactions under appropriate conditions, leading to the formation of different oxidation states and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new derivatives with different functional groups.
Oxidation: Formation of oxidized chromenyl derivatives.
Reduction: Formation of reduced chromenyl derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-4-methylcoumarin: A structurally related compound with similar chromenyl ring system but lacking the bromoacetamide moiety.
4-Methylumbelliferone: Another related compound with a similar chromenyl ring system but different substituents.
Uniqueness
N-(7-Methoxy-4-methyl-2-oxo-2H-chromenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrNO4 |
|---|---|
Peso molecular |
326.14 g/mol |
Nombre IUPAC |
2-bromo-N-(7-methoxy-4-methyl-2-oxochromen-6-yl)acetamide |
InChI |
InChI=1S/C13H12BrNO4/c1-7-3-13(17)19-10-5-11(18-2)9(4-8(7)10)15-12(16)6-14/h3-5H,6H2,1-2H3,(H,15,16) |
Clave InChI |
JFLIOJJLJRBEFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=CC(=C(C=C12)NC(=O)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


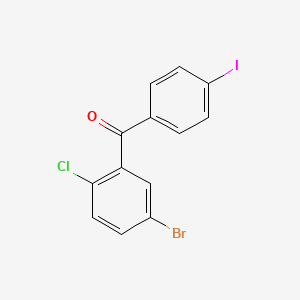
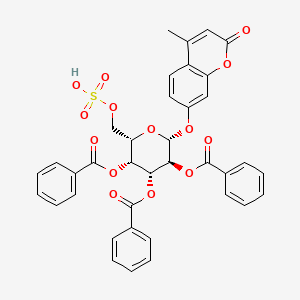
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
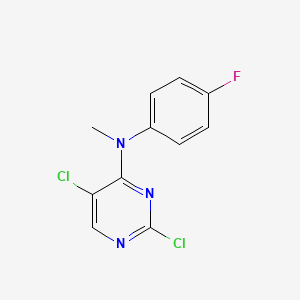
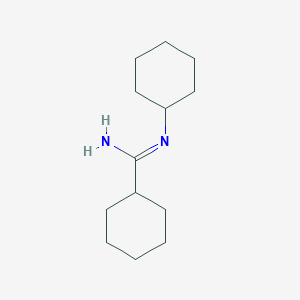
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
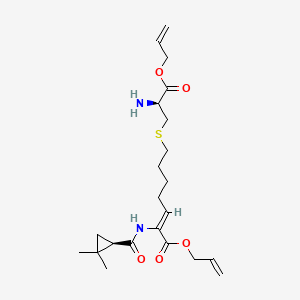
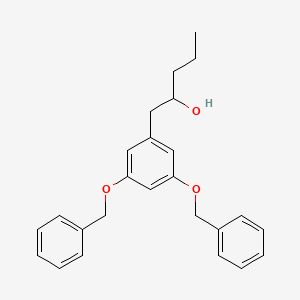
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
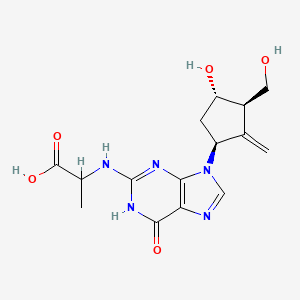
![Methyl 4-methoxy-2-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate](/img/structure/B13850938.png)


